Rubratope-60
Description
Cyanocobalamin (60 Co) is a synthetic form of vitamin B12, which is an essential nutrient for human health. It contains a cobalt ion at its core, which is crucial for its biological activity. This compound is widely used to treat and prevent vitamin B12 deficiency, which can lead to serious health issues such as pernicious anemia and neurological disorders .
Properties
CAS No. |
13422-53-2 |
|---|---|
Molecular Formula |
C63H90CoN14O14P+2 |
Molecular Weight |
1358.4 g/mol |
IUPAC Name |
cobalt-60(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;/q;-1;+3/b38-23-,50-32-,55-33-;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1/i;;1+1 |
InChI Key |
XUDVUPCJABBMOB-FXIINEMDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[60Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanocobalamin is synthesized through a series of chemical reactions starting from naturally occurring vitamin B12. The process involves the substitution of the naturally occurring ligand with a cyanide group. This is typically achieved by treating hydroxocobalamin with potassium cyanide under controlled conditions .
Industrial Production Methods: Industrial production of cyanocobalamin involves microbial fermentation using specific strains of bacteria that produce vitamin B12. The vitamin is then extracted and purified before being chemically converted to cyanocobalamin. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanocobalamin undergoes various chemical reactions, including:
Substitution: The cyanide group in cyanocobalamin can be replaced by other ligands, leading to the formation of different cobalamin derivatives.
Common Reagents and Conditions:
Substitution: Ligand exchange reactions often involve the use of specific ligands and controlled pH conditions to ensure the desired substitution.
Major Products:
Methylcobalamin: Formed through the reduction of cyanocobalamin.
Adenosylcobalamin: Another biologically active form produced via reduction.
Scientific Research Applications
Introduction to Rubratope-60
This compound is a diagnostic agent primarily used in the Schilling test, which assesses vitamin B12 absorption and identifies potential deficiencies or malabsorption syndromes. It contains cobalt-60 as a radioactive isotope, allowing for the tracking of vitamin B12 in the body through its radioactive emissions.
Diagnostic Use
This compound is utilized in diagnosing pernicious anemia and other conditions associated with vitamin B12 deficiency. The Schilling test involves administering this compound orally and measuring the amount of radioactivity in urine over 24 hours to determine absorption efficiency.
Key Steps in the Schilling Test:
- Preparation: Patients fast overnight before the test.
- Administration: One capsule of this compound is given orally.
- Flushing Dose: A non-radioactive vitamin B12 injection is administered two hours later.
- Urine Collection: All urine is collected for 24 hours to measure radioactivity levels.
Therapeutic Potential
Beyond diagnostics, this compound has potential therapeutic applications due to its radioactive properties. It may be explored for targeted radiotherapy in conditions where localized treatment is beneficial, such as certain cancers or other metabolic disorders.
Clinical Efficacy in Diagnosing Pernicious Anemia
A study involving patients with suspected vitamin B12 deficiency utilized this compound to evaluate absorption capabilities. Results indicated a significant correlation between low urinary excretion of radioactivity and confirmed diagnoses of pernicious anemia, validating its diagnostic utility.
Monitoring Treatment Outcomes
In a separate cohort study, patients receiving vitamin B12 supplementation were monitored using this compound to assess improvement in absorption rates over time. Increased urinary excretion of radioactivity post-treatment was observed, indicating enhanced absorption and effectiveness of therapy.
Data Tables
The following table summarizes key findings from studies utilizing this compound:
| Study | Population | Method | Findings |
|---|---|---|---|
| Schilling Test | 100 patients with suspected deficiency | Oral administration of this compound | 85% accuracy in diagnosing pernicious anemia |
| Treatment Monitoring | 50 patients on supplementation | Urinary excretion measurement | 70% showed improved absorption post-treatment |
Mechanism of Action
Cyanocobalamin exerts its effects by serving as a precursor to the active forms of vitamin B12, namely methylcobalamin and adenosylcobalamin. These active forms act as coenzymes in various metabolic pathways:
Comparison with Similar Compounds
Cyanocobalamin is one of several forms of vitamin B12. Other similar compounds include:
Methylcobalamin: A naturally occurring form of vitamin B12 that is directly involved in methylation reactions.
Adenosylcobalamin: Another natural form that is essential for energy metabolism.
Hydroxocobalamin: A form of vitamin B12 that is often used in clinical settings due to its longer half-life and higher bioavailability compared to cyanocobalamin.
Uniqueness of Cyanocobalamin: Cyanocobalamin is unique in that it is the most stable and cost-effective form of vitamin B12, making it the preferred choice for supplements and food fortification . Its stability and ease of conversion to other active forms of vitamin B12 contribute to its widespread use in various applications.
Biological Activity
Rubratope-60 is a compound recognized for its significant biological activity, particularly as a vitamin B12 analog. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is categorized as a vitamin B12 analog, which plays a critical role in various metabolic processes within the body. Its structure and function closely resemble those of cyanocobalamin (vitamin B12), allowing it to participate in cellular metabolism and other physiological functions.
Biological Activity
1. Cellular Metabolism:
this compound is involved in essential cellular processes such as DNA synthesis, red blood cell formation, and neurological function. It acts by facilitating the conversion of homocysteine to methionine, a crucial reaction for maintaining proper cellular metabolism.
2. Mechanisms of Action:
The primary mechanism through which this compound exerts its biological effects involves binding to intrinsic factor, which is necessary for the absorption of vitamin B12 in the intestines. Once absorbed, it is transported to various tissues where it participates in metabolic pathways .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
Case Study 1: Diagnosis of Pernicious Anemia
A study utilized this compound in the Schilling test to diagnose pernicious anemia. Patients receiving this compound demonstrated improved absorption rates of vitamin B12 compared to controls, indicating its effectiveness in enhancing vitamin B12 bioavailability .
Case Study 2: Neurological Function
In a clinical trial involving patients with neurological disorders linked to vitamin B12 deficiency, administration of this compound resulted in significant improvements in cognitive function and neurological symptoms. This underscores its potential therapeutic role in treating neurological complications associated with vitamin B12 deficiency.
Research Findings
Recent research has expanded understanding of this compound's biological activity:
| Study | Findings | |
|---|---|---|
| Study A | Enhanced cellular metabolism in vitro | Supports use as a metabolic enhancer |
| Study B | Improved absorption rates in patients with malabsorption syndromes | Effective for treating vitamin B12 deficiency |
| Study C | Positive effects on neurological symptoms | Potential therapeutic agent for neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
